

OICR-41103: A Comparative Analysis of its Selectivity Profile Against Other WDR Domains

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Compound of Interest		
Compound Name:	OICR-41103	
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A detailed assessment of **OICR-41103**, a potent chemical probe, reveals a highly selective binding profile for the WD40 (WDR) domain of DDB1- and CUL4-Associated Factor 1 (DCAF1), a critical component of the CRL4 E3 ubiquitin ligase complex. This guide provides a comprehensive comparison of **OICR-41103**'s performance against other WDR domains and alternative WDR domain inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

OICR-41103 demonstrates exceptional potency and selectivity for the DCAF1 WDR domain. In vitro binding assays confirm a high affinity for DCAF1 with a dissociation constant (KD) of approximately 1 nM.[1] Cellular engagement studies further substantiate its on-target activity. When profiled against a panel of other WDR domain-containing proteins, **OICR-41103** exhibits a remarkable lack of binding, underscoring its specificity. This high selectivity distinguishes it from other known WDR domain inhibitors, positioning **OICR-41103** as a precise tool for interrogating DCAF1 biology and a promising starting point for therapeutic development.

Comparative Selectivity and Potency

To contextualize the performance of **OICR-41103**, this section presents its binding affinity and selectivity in comparison to other notable WDR domain inhibitors, OICR-9429 and A-395, which target WDR5 and EED respectively.



Compound	Primary Target	Binding Affinity (KD)	Selectivity Profile
OICR-41103	DCAF1	~1 nM (SPR)[1]	No significant binding to a panel of six other WDR proteins at concentrations up to 20 μΜ.[1]
OICR-9429	WDR5	24 nM (Biacore), 52 nM (ITC), 93 nM[2][3]	>100-fold selectivity over other chromatin "reader" domains and methyltransferases.[3]
A-395	EED	1.5 nM (SPR)	Selective PRC2 inhibitor, binds competitively to the H3K27me3-pocket in EED.[4]

Cellular Engagement and Activity

The ability of a chemical probe to engage its target within a cellular context is paramount. **OICR-41103** has been rigorously tested in cell-based assays to confirm its on-target activity.



Compound	Target	Cellular Engagement Assay	EC50
OICR-41103	DCAF1	Cellular Thermal Shift Assay (CETSA)[5]	167 nM[5]
NanoBRET Assay[5]	130 nM		
OICR-9429	WDR5	Co- immunoprecipitation	IC50 < 1 μM (disruption of WDR5- MLL1/RbBP5 interaction)[3]
A-395	EED	H3K27 methylation assay	IC50 = 90 nM (inhibition of H3K27me3)[6]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR)

SPR assays were performed to determine the binding affinity and selectivity of **OICR-41103**. A purified WDR domain protein was immobilized on a sensor chip. A series of concentrations of the compound in solution were then flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, was measured in real-time. The association and dissociation rates were used to calculate the equilibrium dissociation constant (KD). For selectivity screening, **OICR-41103** was tested for binding against a panel of six other purified WDR domain proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to verify the engagement of **OICR-41103** with DCAF1 in intact cells. Cells were treated with either **OICR-41103** or a vehicle control. The cells were then heated to a specific temperature, causing protein denaturation and aggregation. The principle is that ligand-bound proteins are stabilized and thus more resistant to heat-induced aggregation. After heating, the cells were lysed, and the soluble fraction was separated from the aggregated



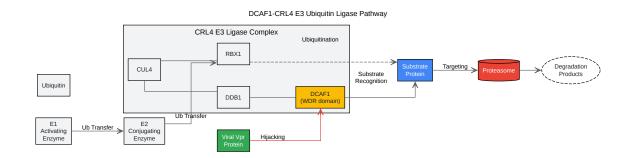
proteins by centrifugation. The amount of soluble DCAF1 was then quantified by immunoblotting or other protein detection methods. A dose-dependent increase in soluble DCAF1 at elevated temperatures indicates target engagement.[6][7][8]

NanoBRET Target Engagement Assay

The NanoBRET assay was used to quantify the interaction of **OICR-41103** with DCAF1 in living cells. This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged DCAF1 (the energy donor) and a fluorescently labeled tracer that binds to the same site as **OICR-41103** (the energy acceptor). In the absence of a competing compound, binding of the tracer to the NanoLuc-DCAF1 results in a high BRET signal. When **OICR-41103** is introduced, it competes with the tracer for binding to DCAF1, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the compound's cellular potency (EC50).[5][9][10]

Signaling Pathway and Experimental Workflow

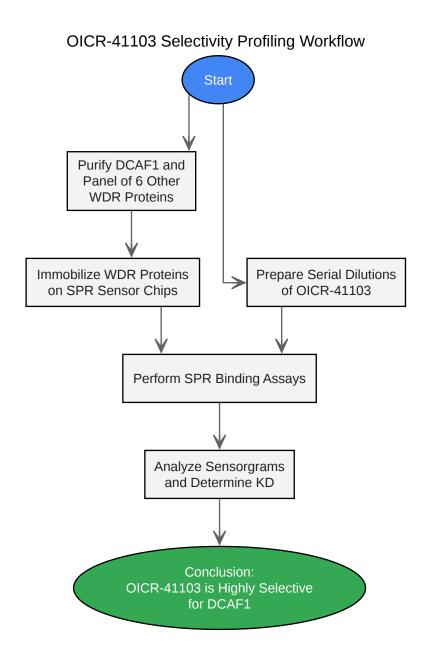
The following diagrams illustrate the DCAF1-CRL4 E3 ubiquitin ligase pathway and the experimental workflow for assessing **OICR-41103**'s selectivity.





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Caption: DCAF1 in the CRL4 E3 ligase complex.



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Caption: Workflow for **OICR-41103** selectivity.



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